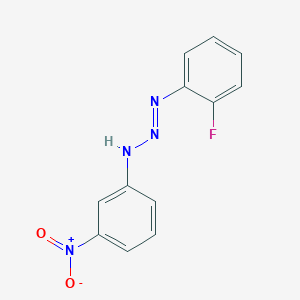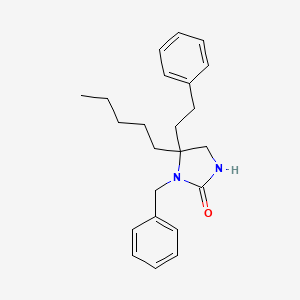![molecular formula C26H24N2O2 B15170865 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline CAS No. 918942-44-6](/img/structure/B15170865.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline, also known as 4,4’-Bis(4-aminophenoxy)biphenyl, is a diamine compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . This compound is primarily used as a monomer in the production of high-performance polymers, such as polyimides and polyamides, due to its excellent thermal stability and mechanical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the corresponding diamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 100-150°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: DMSO, DMF, acetonitrile
Major Products
Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl
Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl
Substitution: N-substituted derivatives, such as N-acylated products
Wissenschaftliche Forschungsanwendungen
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to the inhibition of receptor tyrosine kinases, such as VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, and FGFR1 . These interactions disrupt key signaling pathways involved in cell proliferation, angiogenesis, and metastasis, leading to the suppression of tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline can be compared with other similar compounds, such as:
4,4’-Diaminodiphenyl sulfone: Known for its use in the production of polyimides and polyamides with high thermal stability.
4,4’-Diaminodiphenylmethane: Commonly used in the synthesis of epoxy resins and polyurethanes.
4,4’-Oxydianiline: Utilized in the production of polyimides and polyamides with excellent mechanical properties.
The uniqueness of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline lies in its biphenyl structure, which imparts superior thermal stability and mechanical strength to the polymers synthesized from it .
Eigenschaften
CAS-Nummer |
918942-44-6 |
|---|---|
Molekularformel |
C26H24N2O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[[4-[4-[(4-aminophenyl)methoxy]phenyl]phenoxy]methyl]aniline |
InChI |
InChI=1S/C26H24N2O2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-16H,17-18,27-28H2 |
InChI-Schlüssel |
ACRDRXIHFBQDEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


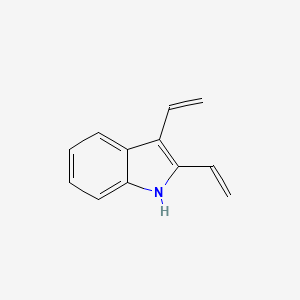
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
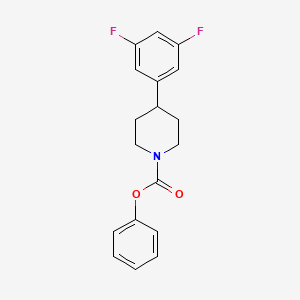
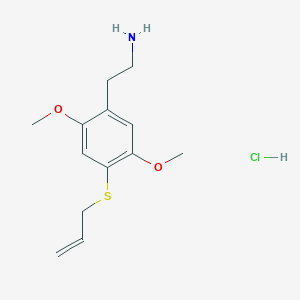
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
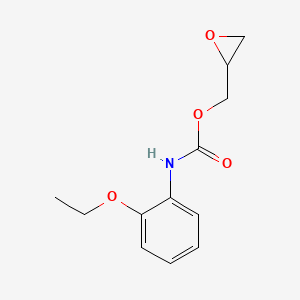
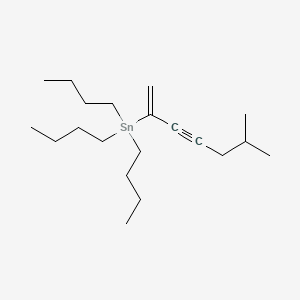
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
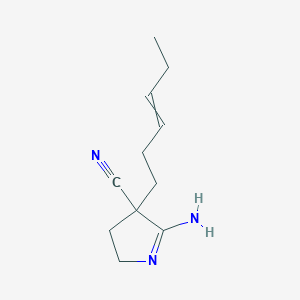
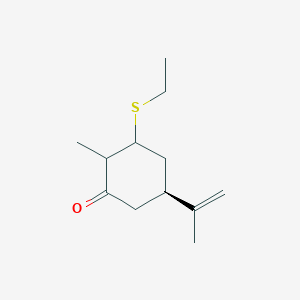
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
